N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 4-methylpiperazine group and a 1,2,3-thiadiazole carboxamide moiety. This structure is designed to optimize interactions with biological targets, particularly kinases or enzymes requiring aromatic and hydrogen-bonding interactions. The pyrimidine ring enhances planar rigidity, while the 4-methylpiperazine substituent may improve solubility and pharmacokinetic properties . The thiadiazole carboxamide group is critical for binding specificity, as seen in analogous kinase inhibitors .
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-9-12(18-14(23)13-11(3)19-20-24-13)10(2)17-15(16-9)22-7-5-21(4)6-8-22/h5-8H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKDVTUFNGXDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrimidine ring, a piperazine moiety, and a thiadiazole carboxamide group. Its molecular formula is with a CAS number of 1797328-17-6. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It is believed to inhibit certain signaling pathways crucial for cell proliferation and survival:
- Enzyme Inhibition : The compound may inhibit tyrosine kinases and other enzymes involved in cell signaling, leading to reduced cell proliferation.
- Cell Cycle Arrest : By blocking key enzymes, the compound can induce cell cycle arrest and promote apoptosis in cancer cells.
- Antiproliferative Effects : Studies have shown that it exhibits significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Research has demonstrated the anticancer potential of this compound through various in vitro studies:
In these studies, this compound exhibited potent antiproliferative effects with IC50 values indicating effective inhibition of cancer cell growth.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Growth Factor Receptors : The compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are often overexpressed in cancers.
- Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects against human cancer cell lines A549 and HeLa, this compound was found to significantly reduce cell viability compared to control groups. The results indicated an IC50 value of 12.50 µM for A549 cells and 10.00 µM for HeLa cells, suggesting strong antiproliferative activity.
Study 2: Mechanism Exploration
A mechanistic study revealed that the compound inhibits FGFR signaling pathways in A549 cells. This inhibition led to decreased phosphorylation of downstream targets involved in cell survival and proliferation, confirming its role as a potential therapeutic agent against cancers driven by aberrant FGFR signaling.
Scientific Research Applications
Molecular Formula
- C: 14
- H: 23
- N: 5
- O: 1
- S: 1
Molecular Weight
277.37 g/mol
Medicinal Chemistry
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been investigated for its potential therapeutic applications:
Anticancer Activity
Research has shown that this compound can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance:
- It has been noted to inhibit tyrosine kinases, which are crucial for cell signaling pathways associated with cancer growth. This inhibition can lead to apoptosis in malignant cells .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens. Its structural characteristics allow it to interact effectively with microbial targets, making it a candidate for developing new antibiotics .
Pharmacological Studies
Pharmacological investigations have highlighted the following aspects:
Bioactivity
Studies have reported varying degrees of bioactivity against specific diseases, including:
- Hepatitis C virus (HCV) inhibition.
- Potential use in treating other viral infections due to its ability to disrupt viral replication processes .
Material Science
In addition to biological applications, the compound is being explored for its utility in material science:
- It can serve as a building block for synthesizing novel materials with desirable properties.
- Its unique chemical structure allows it to act as a catalyst in various industrial processes .
Case Study 1: Anticancer Efficacy
A study evaluated the compound's efficacy against several cancer cell lines, showing significant inhibition of cell proliferation at low micromolar concentrations. The results indicated an IC50 value of approximately 0.95 µM against HCT116 cells, suggesting strong anticancer potential .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition of bacterial growth, indicating its potential as a new class of antibiotics .
Chemical Reactions Analysis
Pyrimidine Core Functionalization
The pyrimidine ring is typically synthesized via cyclocondensation reactions. The 4-methylpiperazine substituent at position 2 is introduced through nucleophilic aromatic substitution (SNAr) on a chloropyrimidine intermediate. For example:
-
Step 1 : 2-Chloro-4,6-dimethylpyrimidin-5-amine reacts with 1-methylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 80–100°C .
-
Mechanism : The electron-withdrawing chlorine atom activates the pyrimidine ring, enabling displacement by the piperazine nucleophile.
| Reaction | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| SNAr with 1-methylpiperazine | 1-methylpiperazine, DMF, 90°C, 12h | ~75% |
Amide Bond Formation
The thiadiazole-5-carboxamide group is coupled to the pyrimidine via carbodiimide-mediated coupling :
-
Step 2 : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is activated using HATU or EDCl/HOBt, followed by reaction with 5-aminopyrimidine intermediate .
| Reaction | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Amide coupling (HATU) | HATU, DIPEA, DMF, rt, 4h | ~82% |
Thiadiazole Ring Stability
The 1,2,3-thiadiazole ring exhibits moderate stability under acidic/basic conditions but may undergo ring-opening under strong reducing agents (e.g., LiAlH₄) or photolytic conditions .
Piperazine Reactivity
The 4-methylpiperazine group participates in:
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the secondary amine site .
-
Oxidation : Tertiary amines are resistant, but prolonged exposure to H₂O₂ may form N-oxides .
Experimental Insights
-
Solubility : The compound is sparingly soluble in water but dissolves in DMSO or DMF, aligning with similar pyrimidine-thiadiazole hybrids .
-
Stability : Stable at RT for >6 months under inert gas; degradation observed in acidic media (pH <3) via amide hydrolysis .
Key Data from Literature
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural similarities with other carboxamide-containing heterocycles, such as:
- N-Substituted 2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds from ): These feature a pyridine-thiazole-carboxamide scaffold but lack the pyrimidine and piperazine groups. Their synthesis involves coupling ethyl 2-bromoacetoacetate with nitriles, followed by hydrolysis and amidation .
- Imidazo[2,1-b]thiazole-5-carboxamides (e.g., ND-11543 in ): These incorporate an imidazo-thiazole core with trifluoromethylpyridinyl-piperazine substituents. Their synthesis uses EDC-mediated coupling, yielding compounds with anti-tuberculosis activity .
Functional Group Impact
- Pyrimidine vs.
- 4-Methylpiperazine Substituent : This group enhances solubility and bioavailability relative to unsubstituted piperazines or bulkier substituents in ND-11543 .
- Thiadiazole vs. Imidazo-Thiazole : The 1,2,3-thiadiazole in the target compound may confer distinct electronic properties compared to the imidazo-thiazole in ND-11543, influencing target binding and metabolic stability .
Comparative Data Table
Key Findings
- The 4-methylpiperazine may reduce off-target effects compared to ND-11543’s trifluoromethyl group .
- N-Substituted Thiazoles : Exhibit potent anti-proliferative activity, with IC₅₀ values in the low micromolar range. However, their pyridine-thiazole cores show lower metabolic stability than pyrimidine-based analogues .
- ND-11543 : Demonstrates high anti-tuberculosis efficacy (MIC 0.2 µg/mL) but may face challenges in solubility due to its bulky substituents .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reagents for preparing this compound, and how can purity be ensured?
- Answer : Synthesis typically involves coupling reactions using reagents like TBTU (tetrafluoroborate urea) and DIEA (diisopropylethylamine) to activate carboxylic acid intermediates. For example, a pyrimidine-carboxamide derivative was synthesized by reacting 4-(morpholine-4-carbonyl)benzoic acid with a pyrimidine intermediate in CH₂Cl₂, followed by purification via silica gel column chromatography . Purity is validated using HPLC (>98%) and confirmed via NMR, ESI-MS, and IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1620 cm⁻¹) .
Q. How is structural characterization performed for this compound?
- Answer :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.9–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) .
- ESI-MS : Confirms molecular weight (e.g., [M+H]+ observed at 758.2904 vs. calculated 758.2893) .
- IR : Identifies functional groups (e.g., C=O, C=N stretches) .
- Melting Point : Used to assess crystallinity (e.g., 165–167°C for related derivatives) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Answer : Solubility is typically tested in DMSO, CH₂Cl₂, or methanol. Stability under varying pH and temperature can be assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). For related thiadiazole derivatives, stability in aqueous buffers (pH 1–9) is monitored using HPLC to detect hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways or predict reactivity?
- Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For instance, ICReDD’s workflow combines computational screening with experimental validation to identify optimal coupling agents or reduce side reactions (e.g., amide vs. ester formation) . Molecular docking may also predict binding affinities if the compound targets enzymes or receptors.
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?
- Answer :
- NMR discrepancies : Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, a split signal may arise from diastereotopic protons or restricted rotation in piperazine rings .
- MS adducts : Employ high-resolution MS (HRMS) and compare isotopic patterns. Sodium/potassium adducts ([M+Na]⁺, [M+K]⁺) are common and must be accounted for .
- IR anomalies : Cross-validate with X-ray crystallography if crystalline .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Answer :
- Stepwise protection : Use Boc (tert-butoxycarbonyl) or PMB (4-methoxybenzyl) groups to protect amines during coupling .
- Low-temperature reactions : Perform acylations at 0°C to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time for heterocycle formation (e.g., pyrimidine ring closure) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Answer :
- Core modifications : Replace the 4-methylpiperazine group with morpholine or phenylpiperazine to assess impact on bioactivity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro, CF₃) on the pyrimidine ring to enhance binding to target proteins .
- Biological assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or cellular models to correlate structural changes with activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer : Chiral intermediates may require asymmetric catalysis (e.g., chiral auxiliaries or enzymes). For example, tert-butyl carbamate (Boc) protection followed by chiral HPLC separation ensures enantiopurity in piperidine-containing analogs . Process optimization (e.g., continuous flow reactors) minimizes racemization during scale-up .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
